![molecular formula C12H13ClN2O B2740247 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol CAS No. 925563-30-0](/img/structure/B2740247.png)
1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like “1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol” can be determined using various spectroscopic techniques, such as X-ray diffraction (XRD), Fourier Transform Raman (FT-Raman), Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), and Ultraviolet-visible (UV–Vis) spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol” can be determined using various analytical techniques. These properties may include its molecular weight, color, physical state, melting point, boiling point, and density .Scientific Research Applications
Drug Development and Binding Affinity Studies
In drug development, researchers have harnessed 4CP to explore the binding affinity between drugs and their target proteins. By studying the interaction between 4CP and specific proteins, scientists gain insights into drug-protein interactions. This knowledge informs drug design, optimization, and efficacy assessment. The binding interactions may modulate protein activity, impacting cellular function .
Potential ClpP1P2 Inhibitor
Recent research has explored novel pyrrole derivatives, including 4CP, as potential ClpP1P2 inhibitors against Mycobacterium tuberculosis. These inhibitors target bacterial proteases, disrupting essential cellular processes. While further studies are needed, this highlights 4CP’s potential in antimicrobial research .
Nonlinear Optics
The compound 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) , structurally related to 4CP, exhibits promise in nonlinear optics. Studies have confirmed its potential for second and third harmonic generation at various wavelengths. Its static and dynamic polarizability surpasses that of urea, making it valuable for optical applications .
Material Synthesis and Biological Studies
Beyond its biological applications, 4CP serves as a versatile chemical compound. Researchers explore its use in material synthesis and biological studies. Its unique structure and properties make it a valuable tool for diverse scientific investigations.
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, it may cause skin irritation, serious eye irritation, or respiratory irritation . It’s important to handle such compounds with appropriate safety measures, including wearing protective equipment and ensuring adequate ventilation .
Future Directions
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which share a similar structure, are known for their diverse pharmacological effects . For instance, Pyraclostrobin, a pyrazole derivative, is used against Botrytis cinerea and Alternaria alternata .
Mode of Action
For example, Pyraclostrobin, a pyrazole derivative, inhibits mitochondrial respiration by blocking electron transfer within the respiratory chain .
Biochemical Pathways
For instance, Pyraclostrobin disrupts the production of ATP, leading to cellular death .
Pharmacokinetics
Similar compounds, such as pyrazole derivatives, have been studied for their pharmacokinetic properties .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Action Environment
It’s worth noting that environmental factors can significantly impact the effectiveness and stability of similar compounds .
properties
IUPAC Name |
2-(4-chlorophenyl)-5-propan-2-yl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-8(2)11-7-12(16)15(14-11)10-5-3-9(13)4-6-10/h3-8,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPIBWCUXXNPKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(N1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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